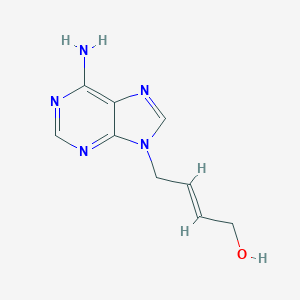

9-(trans-4-Hydroxy-2-buten-1-yl)adenine

Description

Historical Context and Initial Synthesis of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine

The first documented synthesis of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine was reported in 1987 by S. Phadtare and J. Zemlicka. nih.gov Their work was situated within the active field of developing acyclic nucleoside analogues, which are structurally similar to natural nucleosides but lack a complete ribose or deoxyribose sugar ring. The primary motivation for synthesizing such compounds was the search for new antiviral and anticancer agents.

The synthesis was achieved through the alkylation of adenine (B156593) with trans-1,4-dichloro-2-butene (B41546). nih.gov This reaction, facilitated by potassium carbonate in dimethyl sulfoxide (B87167) or tetra-n-butylammonium fluoride (B91410) in tetrahydrofuran (B95107), resulted in a high degree of regioselectivity for the 9-position of the purine (B94841) ring. The resulting intermediate, 9-(4-chloro-2-buten-1-yl)adenine, was then hydrolyzed to yield the final product, 9-(trans-4-Hydroxy-2-buten-1-yl)adenine. nih.gov

Structural Classification within Purine Analogues and Adenine Derivatives

9-(trans-4-Hydroxy-2-buten-1-yl)adenine is classified as an acyclic nucleoside analogue, specifically an open-chain analogue of the naturally occurring antibiotic neplanocin A. nih.gov Neplanocin A is a carbocyclic nucleoside with potent antiviral and antitumor properties, which has spurred the development of many related compounds. nih.gov

Structurally, the compound consists of an adenine base attached to a four-carbon unsaturated chain at the N9 position. This side chain, with its trans double bond and terminal hydroxyl group, mimics the sugar moiety of natural nucleosides. The purine ring system, and particularly adenine, is a fundamental component of various biological molecules and a common scaffold in medicinal chemistry for developing therapeutic agents. researchgate.net The development of acyclic analogues like 9-(trans-4-Hydroxy-2-buten-1-yl)adenine represents a strategic modification of the adenine scaffold to explore new biological activities. researchgate.net

Overview of Existing Academic Research and Identified Gaps

The initial 1987 study by Phadtare and Zemlicka provides the foundational data on the biological activity of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine. nih.gov Their research demonstrated that the compound is a substrate for the enzyme adenosine (B11128) deaminase (ADA). nih.gov ADA is a key enzyme in purine metabolism, and its modulation is a target in various therapeutic areas. wikipedia.org

Furthermore, the study revealed that 9-(trans-4-Hydroxy-2-buten-1-yl)adenine exhibits cytostatic activity, achieving a 50% inhibition of the growth of murine leukemia L1210 cell culture at a concentration of 1 mM. nih.gov

Despite these initial findings, a comprehensive body of subsequent research focusing specifically on 9-(trans-4-Hydroxy-2-buten-1-yl)adenine appears to be limited. While the broader class of acyclic purine analogues continues to be an active area of investigation for antiviral and anticancer therapies, this particular compound has not been the subject of extensive follow-up studies in the publicly available literature. nih.govnih.govacs.orgacs.org

This points to several identified gaps in the academic research:

Mechanism of Action: Beyond its interaction with adenosine deaminase and general cytostatic effects on L1210 cells, the specific molecular mechanisms underlying the biological activity of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine remain to be elucidated.

Broader Biological Screening: A comprehensive screening of the compound against a wider range of cancer cell lines and viral strains is lacking.

Structure-Activity Relationship Studies: While it is part of a larger family of analogues, detailed structure-activity relationship studies focusing on modifications of the trans-4-hydroxy-2-butenyl side chain could provide insights for designing more potent and selective compounds.

Enzymatic and Cellular Fate: Further investigation into its metabolic fate, potential for phosphorylation by cellular kinases, and incorporation into nucleic acids would be crucial to understand its full biological profile.

Regioselective Synthesis Strategies for 9-Substituted Adenines

A primary challenge in the synthesis of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine lies in achieving regioselectivity, specifically the preferential substitution at the N9 position of the adenine ring. researchgate.net Alkylation of adenine can often lead to a mixture of isomers, including N3- and N7-substituted products. researchgate.net

Alkylation Approaches Utilizing trans-1,4-Dichloro-2-butene as a Precursor

A prominent and effective method for the synthesis of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine involves the alkylation of adenine with trans-1,4-dichloro-2-butene. nih.gov This approach has demonstrated high regioselectivity for the desired N9-alkylated product. nih.gov The reaction takes advantage of the reactivity of the dichlorinated butene to introduce the four-carbon chain onto the adenine base. Subsequent hydrolysis of the resulting chlorinated intermediate yields the target compound, 9-(trans-4-Hydroxy-2-buten-1-yl)adenine. nih.gov

Reaction Conditions and Catalytic Systems in Synthesis

The success of the alkylation strategy is highly dependent on the reaction conditions and the catalytic system employed. nih.gov Research has shown that conducting the alkylation of adenine with trans-1,4-dichloro-2-butene in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) or using tetra-n-butylammonium fluoride in tetrahydrofuran leads to a remarkable 90-95% regioselectivity for the 9-alkylpurines. nih.gov These conditions facilitate the desired nucleophilic substitution at the N9 position of adenine.

| Catalyst/Base | Solvent | Regioselectivity (N9-alkylation) |

| Potassium Carbonate (K2CO3) | Dimethyl Sulfoxide (DMSO) | 90-95% nih.gov |

| Tetra-n-butylammonium fluoride | Tetrahydrofuran (THF) | 90-95% nih.gov |

Alternative Synthetic Routes for Adenine Derivatization

While the use of trans-1,4-dichloro-2-butene is a well-established method, alternative strategies for the N9-functionalization of adenine have also been explored. researchgate.net One such approach involves the N9-alkylation of adenine followed by halogenation and subsequent hydrolysis. researchgate.net This multi-step process offers another pathway to introduce substituents at the 9-position. Additionally, a strategy commencing from 5-amino-4,6-dichloropyrimidine (B16409) has been identified as a viable alternative for synthesizing 9-substituted 8-oxoadenines, which can be precursors to other adenine derivatives. researchgate.net Another method involves the coupling of an allylic bromide with purine bases using cesium carbonate, which has been successfully employed to synthesize a series of novel acyclic nucleosides. tandfonline.com

Chemical Derivatization and Analogue Design of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine

The structural framework of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine serves as a template for the design and synthesis of various analogues. These modifications are often aimed at exploring structure-activity relationships and developing compounds with enhanced biological profiles.

Design and Synthesis of Open-Chain Analogues of Neplanocin A

The design of open-chain analogues of neplanocin A, such as 9-(trans-4-Hydroxy-2-buten-1-yl)adenine, is a significant area of research. nih.govtandfonline.com Neplanocin A itself is a carbocyclic nucleoside with a cyclopentene (B43876) ring. nih.gov The open-chain analogues mimic the structural features of neplanocin A but replace the rigid cyclopentene ring with a more flexible acyclic side chain. nih.govtandfonline.com This design strategy has led to the synthesis of a variety of acyclic nucleoside analogues. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(6-aminopurin-9-yl)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h1-2,5-6,15H,3-4H2,(H2,10,11,12)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLIWHYUXAJDOJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC=CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C/C=C/CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104715-57-3 | |

| Record name | 9-(4-Hydroxy-2-buten-1-yl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104715573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations of 9 Trans 4 Hydroxy 2 Buten 1 Yl Adenine

Preparation of Related Acyclic Nucleosides and Purine (B94841) Analogues for Comparative Study

The synthesis of analogues of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine is crucial for establishing structure-activity relationships and identifying compounds with improved biological profiles. Research efforts have focused on the preparation of various related acyclic nucleosides, most notably the guanine (B1146940) counterpart, as open-chain analogues of the cyclopentenyl nucleoside, neplanocin A.

The primary synthetic route to these analogues involves the alkylation of a purine base with a suitable electrophile, such as trans-1,4-dichloro-2-butene (B41546). This is followed by hydrolysis to yield the final hydroxylated product.

A key study by Phadtare and Zemlicka in 1987 detailed the synthesis of both 9-(trans-4-hydroxy-2-buten-1-yl)adenine and its guanine analogue. nih.gov The alkylation of adenine (B156593) or 2-amino-6-chloropurine (B14584) with trans-1,4-dichloro-2-butene was carried out using potassium carbonate in dimethyl sulfoxide (B87167) or tetra-n-butylammonium fluoride (B91410) in tetrahydrofuran (B95107). nih.gov This reaction showed high regioselectivity (90-95%) for the N-9 position of the purine ring. nih.gov The resulting chloro intermediates were then refluxed in dilute acid or base to afford the desired final compounds. nih.gov

Similarly, Hua, Korkowski, and Vince in 1987 reported the preparation of acyclic neplanocin analogues by condensing adenine or N2-acetylguanine with (E)-1,4-dichlorobut-2-ene, followed by hydrolysis. nih.gov Their work also highlighted that while the reaction with adenine yielded the N-9 substituted product, the reaction with N2-acetylguanine produced both N-7 and N-9 isomers. nih.gov

For comparative biological evaluation, the chloro-substituted intermediate, 9-[(E)-4-chlorobut-2-enyl]adenine, was also studied. nih.gov This intermediate demonstrated significant cytotoxicity against P-388 mouse lymphoid leukemia cells. nih.gov In contrast, the final hydroxylated guanine analogue, 9-[(E)-4-hydroxybut-2-enyl]guanine, was found to inhibit the replication of herpes simplex viruses type 1 and type 2. nih.gov The adenine derivative, 9-(trans-4-hydroxy-2-buten-1-yl)adenine, was identified as a substrate for adenosine (B11128) deaminase. nih.gov Both the adenine and guanine final products exhibited 50% inhibition of the growth of murine leukemia L 1210 cell culture at a 1 mM concentration. nih.gov

The following tables summarize the key synthetic transformations and the prepared analogues.

Table 1: Synthesis of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine and its Guanine Analogue

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product | Reference |

| Adenine | 1. trans-1,4-dichloro-2-butene, K₂CO₃, DMSO or TBAF, THF | 9-[(E)-4-chlorobut-2-enyl]adenine | 9-(trans-4-Hydroxy-2-buten-1-yl)adenine | nih.gov |

| 2-Amino-6-chloropurine | 1. trans-1,4-dichloro-2-butene, K₂CO₃, DMSO or TBAF, THF 2. Reflux in 0.1 M NaOH or HCl | 9-[(E)-4-chlorobut-2-enyl]-6-chloropurine | 9-(trans-4-Hydroxy-2-buten-1-yl)guanine | nih.gov |

| N2-Acetylguanine | 1. (E)-1,4-dichlorobut-2-ene 2. Hydrolysis | N/A | 9-[(E)-4-hydroxybut-2-enyl]guanine (and N-7 isomer) | nih.gov |

Table 2: Prepared Acyclic Nucleoside and Purine Analogues for Comparative Study

| Compound Name | Structure | Purpose of Synthesis | Reference |

| 9-(trans-4-Hydroxy-2-buten-1-yl)guanine | Comparative biological evaluation with the adenine analogue; open-chain analogue of neplanocin A. | nih.govnih.gov | |

| 9-[(E)-4-chlorobut-2-enyl]adenine | Synthetic intermediate and for comparative cytotoxicity studies. | nih.gov | |

| 7-[(E)-4-hydroxybut-2-enyl]guanine | Isomeric analogue for structure-activity relationship studies. | nih.gov |

Biochemical Interactions and Enzymatic Studies of 9 Trans 4 Hydroxy 2 Buten 1 Yl Adenine

Substrate Activity with Adenosine (B11128) Deaminase

Research has established that 9-(trans-4-Hydroxy-2-buten-1-yl)adenine serves as a substrate for adenosine deaminase (ADA), a pivotal enzyme in the purine (B94841) salvage pathway. nih.gov This enzyme catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.

Characterization of Enzyme Kinetics and Specificity

In a foundational study, the adenine (B156593) derivative 9-(trans-4-Hydroxy-2-buten-1-yl)adenine was identified as a substrate for adenosine deaminase. nih.gov This finding indicates that the enzyme recognizes and processes this acyclic analogue, despite the absence of the ribose ring present in natural substrates. The enzymatic reaction involves the conversion of the adenine moiety to hypoxanthine, resulting in the formation of 9-(trans-4-hydroxy-2-buten-1-yl)hypoxanthine.

While the compound is confirmed as a substrate, detailed kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for its interaction with adenosine deaminase are not extensively documented in publicly available literature. Such data would be crucial for a quantitative comparison of its processing efficiency relative to the natural substrate, adenosine. The specificity of adenosine deaminase for 9-(trans-4-Hydroxy-2-buten-1-yl)adenine underscores the enzyme's tolerance for modifications in the sugar moiety of its substrates.

Molecular Basis of Adenosine Deaminase Recognition

The precise molecular interactions governing the recognition of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine by the active site of adenosine deaminase have not been elucidated through specific structural studies like X-ray crystallography or detailed molecular docking simulations for this particular compound. However, general principles of substrate binding to ADA are well-understood. The adenine base is anchored in the active site through a series of hydrogen bonds and hydrophobic interactions. The flexibility of the acyclic side chain of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine likely allows it to adopt a conformation that fits within the active site, positioning the adenine ring for catalysis. The hydroxyl group on the butenyl chain may also contribute to binding by forming hydrogen bonds with amino acid residues or water molecules in the active site.

Investigation of Interactions with Other Purine-Metabolizing Enzymes

Beyond its interaction with adenosine deaminase, the engagement of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine with other key enzymes of purine metabolism, such as purine nucleoside phosphorylase (PNP) or hypoxanthine-guanine phosphoribosyltransferase (HGPRT), has not been specifically reported in the reviewed scientific literature. These enzymes play crucial roles in the salvage of purine bases, and understanding the interaction of this synthetic analogue with them would provide a more complete picture of its metabolic fate. For instance, purine nucleoside phosphorylase catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. Whether 9-(trans-4-Hydroxy-2-buten-1-yl)adenine or its deaminated product can act as a substrate or inhibitor for PNP remains an open area for investigation.

Biological Activities and Cellular Mechanisms of 9 Trans 4 Hydroxy 2 Buten 1 Yl Adenine in Model Systems in Vitro and Non Clinical

Modulation of Cellular Growth in Murine Leukemia Cell Lines

Research has demonstrated that 9-(trans-4-Hydroxy-2-buten-1-yl)adenine exerts an inhibitory effect on the growth of murine leukemia cell lines. Specifically, studies utilizing the L1210 murine leukemia cell line have been pivotal in quantifying this activity.

Concentration-Dependent Effects on Cell Culture Proliferation

The primary evidence for the cytostatic effect of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine comes from in vitro cell culture assays. A key study established that this compound achieves a 50% inhibition of the growth of murine leukemia L1210 cell culture at a concentration of 1 mM ucl.ac.uk. While a comprehensive dose-response curve is not extensively detailed in the available literature, this IC50 value serves as a critical benchmark for its biological activity.

Interactive Data Table: Proliferation of L1210 Cells in Response to 9-(trans-4-Hydroxy-2-buten-1-yl)adenine

| Concentration (mM) | % Inhibition of Cell Growth | Cell Line |

| 1 | 50% | Murine Leukemia L1210 |

Note: This table is based on the reported IC50 value and represents a single data point in the concentration-dependent effect.

Comparative Analysis of Biological Potency with Structurally Related Purine (B94841) Analogues

The biological potency of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine is best understood in the context of its structural relationship to other purine analogues. It is classified as an open-chain analogue of the carbocyclic nucleoside antibiotic, neplanocin A ucl.ac.uk. Neplanocin A is a known potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for methylation reactions.

Proposed Molecular Targets and Intracellular Signaling Pathways Associated with Observed Activities

The molecular mechanisms underlying the biological effects of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine are multifaceted. A significant finding is that the adenine (B156593) derivative is a substrate for the enzyme adenosine (B11128) deaminase (ADA) ucl.ac.uk. ADA catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.

The interaction with adenosine deaminase suggests a potential mechanism of action. As a substrate, 9-(trans-4-Hydroxy-2-buten-1-yl)adenine could be metabolized by ADA to its corresponding inosine analogue. The biological activity of this metabolite is currently uncharacterized, but it is plausible that it could interfere with purine metabolism or other cellular processes, contributing to the observed cytostatic effects.

Furthermore, by acting as a substrate for ADA, 9-(trans-4-Hydroxy-2-buten-1-yl)adenine could competitively inhibit the deamination of endogenous adenosine. An increase in intracellular adenosine levels can have various downstream effects, including the modulation of signaling pathways and, in some contexts, the induction of apoptosis.

While the primary identified interaction is with adenosine deaminase, the structural similarity to neplanocin A also raises the possibility of an interaction with S-adenosyl-L-homocysteine hydrolase, albeit likely with a different affinity due to the acyclic side chain. Inhibition of this enzyme would lead to the accumulation of S-adenosyl-L-homocysteine, a potent feedback inhibitor of methyltransferases, thereby disrupting essential methylation reactions involved in gene expression and cellular function. However, direct evidence for the inhibition of SAH hydrolase by 9-(trans-4-Hydroxy-2-buten-1-yl)adenine is lacking.

Advanced Analytical Methodologies in the Study of 9 Trans 4 Hydroxy 2 Buten 1 Yl Adenine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine, providing deep insight into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR spectroscopy is used to identify the number and environment of hydrogen atoms. For 9-(trans-4-Hydroxy-2-buten-1-yl)adenine, this would involve characterizing the signals from the adenine (B156593) ring protons (H-2 and H-8), the exocyclic amino group, and the protons of the trans-4-hydroxy-2-buten-1-yl side chain. The coupling constants between the vinyl protons (at C-2' and C-3') are particularly crucial for confirming the trans configuration of the double bond.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the precise connectivity between protons and carbons, confirming that the butenyl side chain is attached at the N-9 position of the adenine ring.

Illustrative ¹H NMR Data for 9-(trans-4-Hydroxy-2-buten-1-yl)adenine (Note: The following data is illustrative of typical chemical shifts for this type of compound. Actual experimental values may vary.)

| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Adenine) | ~8.15 | s (singlet) |

| H-8 (Adenine) | ~8.13 | s (singlet) |

| NH₂ (Adenine) | ~7.10 | br s (broad singlet) |

| H-2' (Olefinic) | ~5.80 | m (multiplet) |

| H-3' (Olefinic) | ~5.70 | m (multiplet) |

| H-1' (N-CH₂) | ~4.80 | d (doublet) |

| H-4' (O-CH₂) | ~4.10 | d (doublet) |

| OH | ~5.20 | t (triplet) |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine and to gain structural information through analysis of its fragmentation patterns nih.gov. The compound has a molecular formula of C₉H₁₁N₅O and a monoisotopic mass of approximately 205.0964 Da nih.gov.

In a typical MS experiment, the molecule is ionized, and the resulting molecular ion [M+H]⁺ is detected. For this compound, the protonated molecule would have an m/z of approximately 206.1.

Tandem mass spectrometry (MS/MS) provides further structural detail. The molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. A characteristic fragmentation pathway for N-9 substituted adenine nucleoside analogs is the cleavage of the glycosidic-like bond, resulting in a fragment corresponding to the adenine base (m/z 136 for [adenine+H]⁺). Other fragments would arise from the butenyl side chain.

Key Ions in the Mass Spectrum of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine

| Ion | Description | Illustrative m/z |

| [M+H]⁺ | Protonated molecular ion | 206.1 |

| [M-H₂O+H]⁺ | Loss of water from the molecular ion | 188.1 |

| [Adenine+H]⁺ | Protonated adenine base | 136.1 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Purity Assessment

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. It is a straightforward and robust method for quantifying 9-(trans-4-Hydroxy-2-buten-1-yl)adenine and assessing its purity, as mentioned in early characterization studies nih.gov. The adenine ring system contains a chromophore that absorbs UV light at a characteristic wavelength.

For purine (B94841) derivatives like adenine, the maximum absorbance (λmax) typically occurs around 260 nm. The exact λmax can be influenced by the solvent and the nature of the substituent at the N-9 position. By using a standard curve of known concentrations, the absorbance measurement can be used to determine the concentration of the compound in a solution according to the Beer-Lambert law. It also serves as a quick check for purity, as the presence of impurities with different chromophores can alter the shape of the absorption spectrum.

UV Absorption Data for 9-(trans-4-Hydroxy-2-buten-1-yl)adenine

| Solvent | λmax (nm) |

| Methanol (B129727) or Ethanol | ~260 |

| Acidic pH (e.g., 0.1 M HCl) | ~258 |

| Basic pH (e.g., 0.1 M NaOH) | ~262 |

Chromatographic Separation Techniques for Purification and Detection

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for the purification of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine and for its sensitive detection in complex biological matrices.

High Performance Liquid Chromatography (HPLC) for Separation and Purity Determination

High Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For 9-(trans-4-Hydroxy-2-buten-1-yl)adenine, reversed-phase HPLC is a common method. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like methanol or acetonitrile.

The compound is separated from starting materials, byproducts, or potential isomers based on its polarity. A UV detector set at the compound's λmax (~260 nm) is typically used for detection. The retention time (the time it takes for the compound to travel through the column) is a characteristic property under specific conditions, and the peak area is proportional to the concentration. This allows for the determination of purity by quantifying the area of the main peak relative to any impurity peaks.

Nano-Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (nanoLC-ESI-MS/MS) for High-Sensitivity Detection

For detecting extremely low quantities of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine, particularly in biological samples, nano-liquid chromatography electrospray ionization tandem mass spectrometry (nanoLC-ESI-MS/MS) offers exceptional sensitivity and selectivity. This technique has been successfully applied for the analysis of other DNA adducts formed from similar precursors nih.gov.

The process involves:

NanoLC: The sample is first separated using a liquid chromatography system that operates at very low flow rates (nL/min). This miniaturization enhances sensitivity.

Electrospray Ionization (ESI): The eluent from the nanoLC is sprayed into the mass spectrometer, creating fine, charged droplets from which ions of the analyte are generated.

Tandem Mass Spectrometry (MS/MS): The mass spectrometer is often operated in a Selected Reaction Monitoring (SRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 206.1) is selected, fragmented, and a specific product ion (e.g., the adenine fragment at m/z 136.1) is monitored. This precursor-to-product ion transition is highly specific to the target molecule, drastically reducing background noise and allowing for reliable quantification at femtomole levels or lower. The development of such methods is crucial for biomonitoring studies involving related DNA adducts nih.gov.

Quantitative Analysis Approaches

The precise measurement of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine in complex biological samples is critical for understanding its formation and biological implications. Among the various quantitative techniques available, Isotope Dilution Mass Spectrometry (IDMS) stands out as a gold-standard method, offering exceptional accuracy and precision.

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification in Research Matrices

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and specificity for the quantification of analytes in complex mixtures. The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest—in this case, a stable isotope-labeled 9-(trans-4-Hydroxy-2-buten-1-yl)adenine—to the sample. This labeled compound serves as an internal standard.

The success of IDMS hinges on the synthesis of a suitable isotopically labeled internal standard. For 9-(trans-4-Hydroxy-2-buten-1-yl)adenine, this would typically involve incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule's structure. This standard must be chemically identical to the analyte but have a different mass, allowing the mass spectrometer to distinguish between the two.

During sample preparation, the isotopically labeled standard is added at a known concentration to the biological matrix (e.g., urine, plasma, or tissue homogenate) before any extraction or purification steps. This is a crucial advantage of IDMS, as any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. This effectively cancels out variations in extraction efficiency and matrix effects, leading to highly reliable and reproducible results.

Following extraction, the sample is typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatographic step separates the analyte and its labeled standard from other components in the sample, reducing ion suppression and improving sensitivity. The tandem mass spectrometer then measures the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and the internal standard, the exact amount of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine in the original sample can be determined with high precision.

Detailed Research Findings:

While specific studies employing IDMS for the absolute quantification of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine are not extensively documented in publicly available literature, the methodology has been widely and successfully applied to the analysis of structurally similar compounds, such as modified nucleosides and DNA adducts, in various biological matrices. For instance, research on urinary modified nucleosides has demonstrated the utility of LC-MS/MS with isotope dilution for quantifying compounds like N6-methyladenosine with high accuracy and precision, achieving low limits of detection and quantification.

In a hypothetical application of IDMS to quantify 9-(trans-4-Hydroxy-2-buten-1-yl)adenine in urine samples from a study group, researchers would first synthesize a stable isotope-labeled analog, for example, [¹³C₅]-9-(trans-4-Hydroxy-2-buten-1-yl)adenine. This standard would be spiked into the urine samples before solid-phase extraction to purify the analyte. The purified extracts would then be subjected to LC-MS/MS analysis. The mass spectrometer would be set to monitor specific precursor-to-product ion transitions for both the native analyte and the labeled standard.

The following interactive data table illustrates the type of quantitative results that could be obtained from such a study. The table presents hypothetical concentration data of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine in urine samples from different study groups, as determined by IDMS. The data includes key validation parameters of the analytical method.

This table demonstrates the high sensitivity and precision characteristic of IDMS, allowing for the reliable quantification of low-level analytes in complex biological matrices. The ability to obtain such accurate data is fundamental for studies investigating the dose-response relationships and biological relevance of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine.

Emerging Research Avenues and Future Directions for 9 Trans 4 Hydroxy 2 Buten 1 Yl Adenine

Addressing Identified Research Gaps and Limited Literature

The scientific landscape surrounding 9-(trans-4-Hydroxy-2-buten-1-yl)adenine is characterized by a notable scarcity of published research. hmdb.ca A comprehensive literature review reveals a limited number of studies dedicated specifically to this acyclic nucleoside analogue. hmdb.ca Early work in the late 1980s established its synthesis and foundational biological properties as an open-chain analogue of neplanocin A. nih.govacs.org This initial research demonstrated that the adenine (B156593) derivative acts as a substrate for adenosine (B11128) deaminase and exhibits inhibitory activity against murine leukemia L1210 cell cultures at high concentrations. nih.govacs.org

However, beyond this seminal work, dedicated investigations into its broader biological activities, mechanism of action, and potential therapeutic applications are sparse. This significant gap in the literature presents both a challenge and an opportunity for the scientific community. Key areas that remain largely unexplored include its antiviral, antiparasitic, and more detailed anticancer activities. Furthermore, there is a lack of in-depth studies on its structure-activity relationships, which would be crucial for understanding how its unique structural features contribute to its biological effects. The limited body of research underscores the need for renewed and focused scientific inquiry to fully unlock the potential of this compound.

Development and Evaluation of Novel Derivatives with Modified Structural and Biological Properties

A promising avenue for future research lies in the design, synthesis, and evaluation of novel derivatives of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine. The modification of its core structure could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Research into related acyclic nucleoside analogues has shown that even minor structural changes can lead to significant alterations in biological activity.

For instance, the synthesis of related compounds where the butenyl side chain is modified, such as the introduction of a fluoro group or additional hydroxylations, has been explored as a strategy to create open-chain analogues of other nucleosides like neplanocin A. nih.gov One study focused on the synthesis of 9-[2-fluoro-4-hydroxy-3-hydroxymethyl-2-butenyl]adenine and related compounds to evaluate their antiviral properties. nih.gov Another area of exploration has been the synthesis of α,β-unsaturated acyclic nucleosides, such as 9-(4'-hydroxy-2'-methylbut-1'-enyl)adenine, and their evaluation for anti-HIV activity. semanticscholar.org

Systematic modification of the 9-(trans-4-Hydroxy-2-buten-1-yl)adenine structure could involve several strategies:

Modification of the Butenyl Chain: Introducing different substituents, altering the chain length, or modifying the stereochemistry of the double bond and hydroxyl group could influence target binding and metabolic stability.

Modification of the Adenine Base: Introducing substituents at various positions on the purine (B94841) ring could modulate the compound's interaction with specific enzymes or receptors. For example, the development of 8-hydroxyadenine (B135829) derivatives has been shown to yield potent interferon inducers. scispace.com

Prodrug Approaches: Conversion of the hydroxyl group to an ester or other labile group could enhance bioavailability and cellular uptake.

A structured approach to generating and screening a library of such derivatives against a panel of biological targets would be a critical step in identifying new lead compounds.

Further Elucidation of Biochemical Pathways and Metabolic Fates in Biological Systems

A significant knowledge gap exists regarding the precise biochemical pathways modulated by 9-(trans-4-Hydroxy-2-buten-1-yl)adenine and its metabolic fate in biological systems. While it is known to be a substrate for adenosine deaminase, its broader interactions with cellular machinery are not well understood. nih.gov Future research should aim to identify the specific enzymes and signaling pathways it interacts with to exert its biological effects.

Understanding the metabolism of this compound is crucial for its potential development as a therapeutic agent. The presence of a trans-4-hydroxy-2-butenyl moiety suggests potential metabolic transformations similar to other α,β-unsaturated aldehydes, such as trans-4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation. nih.govmdpi.com HNE is known to be metabolized through three primary enzymatic pathways: reduction to 1,4-dihydroxy-2-nonene, oxidation to 4-hydroxy-2-nonenoic acid, and conjugation with glutathione. nih.govmdpi.com Investigating whether 9-(trans-4-Hydroxy-2-buten-1-yl)adenine undergoes similar metabolic conversions would be a critical area of study.

Furthermore, the potential for this compound to form adducts with cellular macromolecules, such as DNA and proteins, should be investigated. For example, HNE is known to form DNA adducts, which can have mutagenic consequences. nih.gov Determining whether 9-(trans-4-Hydroxy-2-buten-1-yl)adenine or its metabolites can form stable adducts is essential for a comprehensive understanding of its cellular effects.

Interdisciplinary Research Perspectives in Chemical Biology and Related Fields

The unique structure of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine positions it as a valuable tool for interdisciplinary research, particularly at the intersection of chemistry and biology. As an acyclic nucleoside analogue, it can be used to probe the structural requirements of various enzymes that process nucleotides and nucleosides.

In the field of chemical biology , this compound and its derivatives could be developed into chemical probes to study specific biological processes. For example, by attaching fluorescent tags or affinity labels, researchers could visualize its subcellular localization and identify its binding partners within the cell. The systematic design of adenosine analogues has proven to be a powerful strategy for developing selective inhibitors for specific enzymes, such as DNA adenine methyltransferases. nih.gov

In medicinal chemistry , the compound serves as a scaffold for the development of new therapeutic agents. By exploring its structure-activity relationship, medicinal chemists can design more potent and selective inhibitors of specific cellular targets. The broad family of adenine analogues encompasses a wide range of biological activities, and further exploration of this particular compound could uncover novel therapeutic applications. biolog.de

In toxicology , a deeper understanding of its metabolism and potential for DNA adduct formation is crucial. nih.gov Research in this area would contribute to a better understanding of the potential risks associated with exposure to this class of compounds. The study of urinary metabolites of similar structures, such as N-acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine from 1,3-butadiene (B125203) exposure, highlights the importance of understanding the metabolic pathways of such molecules. nih.gov

Q & A

Q. How can AI-driven platforms enhance the predictive modeling of 9-(trans-4-Hydroxy-2-buten-1-yl)adenine’s pharmacokinetic properties?

- Methodological Answer : Train neural networks (e.g., DeepChem) on curated ADME datasets of purine analogs. Input descriptors include logP, polar surface area, and hydrogen-bonding capacity. Validate predictions with in vivo PK studies in rodents (IV/PO dosing) and PBPK modeling (GastroPlus®) .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.